molecular formula C19H17BrN2O3 B2720749 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 313399-13-2

4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Numéro de catalogue B2720749
Numéro CAS: 313399-13-2
Poids moléculaire: 401.26
Clé InChI: QTYKQUZAELQIIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound you mentioned is a complex organic molecule. It appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrazole ring and multiple phenyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazole compounds can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Applications De Recherche Scientifique

Antimicrobial Activity

Derivatives of pyrazolocarboxylic acid, which are similar in structure to the compound , have been shown to possess significant antimicrobial activity against strains such as E. coli and St. aureus, while exhibiting minimal toxicity. This suggests the potential for these compounds in the development of new antimicrobial agents (Pimenova & Voronina, 2001).

NMDA Receptor Antagonists

Compounds structurally related to 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid have been identified as novel noncompetitive antagonists of the NMDA receptor, particularly selective for the GluN2C and GluN2D subunits. These findings provide a basis for the development of new therapeutic agents targeting the NMDA receptor (Acker et al., 2011).

Biomedical Applications

Another study explored the electrochemically induced multicomponent transformation involving a compound with a similar bromophenyl component, highlighting its potential in various biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).

Antioxidant Properties

A novel pyrazole derivative was synthesized and evaluated for its antioxidant properties through DPPH and hydroxyl radical scavenging methods. This indicates the potential of such compounds in oxidative stress-related therapeutic applications (Naveen et al., 2021).

Anti-inflammatory and Analgesic Activity

Derivatives of 4-antipyrine, which are closely related to the compound of interest, have demonstrated analgesic, anti-inflammatory, and other pharmacological activities. This research contributes to the development of new non-narcotic analgesic agents (Rubtsov et al., 2002).

Glycolic Acid Oxidase Inhibition

Research into 4-substituted 2,4-dioxobutanoic acids, akin to the compound , has identified potent inhibitors of glycolic acid oxidase, suggesting a role in the management of conditions like primary hyperoxaluria (Williams et al., 1983).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing personal protective equipment and working in a well-ventilated area .

Orientations Futures

The future research directions would likely involve further exploration of the compound’s potential uses, particularly any biological activity. This could include testing its activity against various enzymes or receptors, or investigating its potential use as a pharmaceutical drug .

Propriétés

IUPAC Name

4-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c20-15-8-6-13(7-9-15)16-12-17(14-4-2-1-3-5-14)22(21-16)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYKQUZAELQIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.